4-[3,5-dimethyl-4-(3-nitrophenyl)pyrazol-1-yl]benzenesulfonamide
Overview
Description
4-[3,5-dimethyl-4-(3-nitrophenyl)pyrazol-1-yl]benzenesulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of 4-[3,5-dimethyl-4-(3-nitrophenyl)pyrazol-1-yl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,5-dimethyl-4-(3-nitrophenyl)pyrazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
4-[3,5-dimethyl-4-(3-nitrophenyl)pyrazol-1-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-[3,5-dimethyl-4-(3-nitrophenyl)pyrazol-1-yl]benzenesulfonamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes, leading to the disruption of essential biochemical pathways. For example, it can inhibit the activity of bacterial enzymes, thereby preventing the growth and proliferation of bacteria .
Comparison with Similar Compounds
4-[3,5-dimethyl-4-(3-nitrophenyl)pyrazol-1-yl]benzenesulfonamide is unique due to its specific structural features and pharmacological properties. Similar compounds include:
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound also exhibits antimicrobial activity but differs in its substituents, which can affect its potency and spectrum of activity.
Indole derivatives: These compounds share some pharmacological activities with pyrazole derivatives but have a different core structure, leading to variations in their biological effects.
Properties
IUPAC Name |
4-[3,5-dimethyl-4-(3-nitrophenyl)pyrazol-1-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-11-17(13-4-3-5-15(10-13)21(22)23)12(2)20(19-11)14-6-8-16(9-7-14)26(18,24)25/h3-10H,1-2H3,(H2,18,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYZPOAJBQYAJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)S(=O)(=O)N)C)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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